2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a fluorophenyl group, a chromeno-pyrimidine core, and a phenylacetamide moiety, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiproliferative effects against cancer cell lines
Medicine: Investigated for its potential therapeutic applications, particularly in oncology
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cell signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds share a similar fluorophenyl and pyrimidine structure and exhibit antiproliferative activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target similar biological pathways and have been studied for their anticancer properties.
Uniqueness
2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKCJERJKAJUQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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